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Compound of Interest

Compound Name: Mycobactin

Cat. No.: B074219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Mycobactin J is a lipophilic siderophore, an iron-chelating molecule, produced by

Mycobacterium avium subsp. paratuberculosis, the causative agent of Johne's disease in

cattle.[1] Like other mycobactins, its primary function is to acquire ferric iron (Fe³⁺), an

essential nutrient, from the host environment. This process is critical for the bacterium's

survival and pathogenesis, making the mycobactin biosynthesis pathway a significant target

for the development of novel anti-tubercular therapeutics.[2][3] This guide provides a detailed

examination of the molecular architecture of mycobactin J, the experimental protocols used for

its structural elucidation, and relevant quantitative data.

Core Molecular Structure
The structure of mycobactin J is a complex assembly of several distinct chemical moieties,

characterized by a core scaffold that varies only slightly among different mycobactins, and a

variable fatty acid chain.[1] The complete structure and its absolute configuration were clarified

by Schwartz et al., correcting discrepancies in earlier reports.[1]

The molecule can be deconstructed into two principal fragments following base-catalyzed

hydrolysis of its single ester linkage: a mycobactic acid moiety and a cobactin moiety.[1]

Mycobactic Acid Moiety: This fragment contains the source of most structural variation

among mycobactins.[1] It consists of:
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A 2-hydroxyphenyl-oxazoline ring system derived from salicylic acid and L-threonine.

An N⁶-hydroxy-L-lysine residue.

A long-chain fatty acyl substituent. In the major component of mycobactin J, this is a Z-2-

hexadecenoic acid, though other fatty acids like hexadecanoic and octadecanoic acids are

also found.[1]

Cobactin Moiety: This fragment is an N⁶-acyl-N⁶-hydroxy-L-lysine that has been cyclized to

form a seven-membered hydroxamate-containing caprolactam ring.

These two moieties are linked by an ester bond between the carboxyl group of the mycobactic

acid's N⁶-hydroxy-L-lysine and a hydroxyl group on the cobactin moiety, which is derived from

(2S,3R)-3-hydroxy-2-methylpentanoate.[1] All amino acid-derived stereocenters possess the

natural L-configuration.[1]

The overall structure is specifically designed for the chelation of a single ferric iron atom,

utilizing six oxygen atoms from three hydroxamate groups and one phenolic hydroxyl group as

ligands.[4]

Quantitative Structural Data
The primary quantitative data available from the structural elucidation of mycobactin J is from

Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of key protons helped

confirm the geometry of the double bond in the fatty acid chain.[1]

Proton Mycobactin J (δ ppm)

H₂' 5.85

H₃' 6.05

H₄' 2.49

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃) for characteristic protons of the fatty acid

moiety in Mycobactin J, indicating a Z-geometry for the double bond. Data sourced from

Schwartz et al.[1]
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Experimental Protocols for Structural Elucidation
The determination of mycobactin J's complete structure and absolute stereochemistry

involved a multi-step degradation process followed by chromatographic and spectroscopic

analysis.[1]

3.1 Two-Step Hydrolytic Degradation This procedure, pioneered by Snow, was employed to

cleave mycobactin J into its constituent components for individual analysis.[1]

Step 1: Base-Catalyzed Hydrolysis (Saponification)

Mycobactin J is dissolved in a suitable solvent.

An aqueous base (e.g., sodium hydroxide) is added to the solution.

The mixture is stirred at room temperature to selectively cleave the central ester linkage.

This reaction yields two fragments: the water-insoluble mycobactic acid and the water-

soluble cobactin, which are then separated based on their differential solubility.

Step 2: Acid-Catalyzed Hydrolysis

The separated mycobactic acid and cobactin fragments are independently subjected to

strong acid hydrolysis (e.g., using 6M HCl) at elevated temperatures.

This step breaks all amide bonds within the fragments.

The resulting products are the fundamental constituent molecules: salicylic acid, L-

threonine, L-N⁶-hydroxylysine, (2S,3R)-3-hydroxy-2-methylpentanoate, and the various

fatty acids.

3.2 Chromatographic and Spectroscopic Analysis

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization: The acid hydrolysate containing the amino acids is esterified (e.g., with

diazomethane) and then treated with pentafluoropropionic anhydride (PFPA) to yield
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volatile triacyl derivatives.[1] The fatty acid components are analyzed as their methyl

esters.[1]

Chiral GC Analysis: The derivatized amino acids are analyzed on a chiral GC column (e.g.,

Chirasil-Val®).[1] By comparing the retention times with those of authentic L- and DL-

standards, the absolute configuration of the amino acid stereocenters is determined.

Fatty Acid Analysis: The esterified fatty acids are analyzed by GC-MS to identify their

chain length and degree of saturation.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Desferri-mycobactin J is dissolved in a deuterated solvent (e.g.,

CDCl₃).

Data Acquisition: ¹H NMR spectra are acquired on a high-field spectrometer (e.g., 400

MHz).

Spectral Analysis: 2D NMR experiments, such as Total Correlation Spectroscopy

(TOCSY), are used to establish proton-proton correlations and identify the spin systems

corresponding to the individual structural components, such as the 2-methyl-3-

hydroxyacid.[1] The chemical shifts and coupling constants of the vinylic and allylic

protons are analyzed to determine the geometry of the double bond in the fatty acid chain.

[1]

Visualizations
4.1 Experimental Workflow for Structural Elucidation
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Caption: Workflow for the structural elucidation of Mycobactin J.
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4.2 Chemical Structure of Mycobactin J

Caption: 2D representation of the core structure of Mycobactin J.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b074219?utm_src=pdf-body
https://www.benchchem.com/product/b074219?utm_src=pdf-body
https://www.benchchem.com/product/b074219?utm_src=pdf-custom-synthesis
http://electronicsandbooks.com/edt/manual/Magazine/T/Tetrahedron%20Letters%20UK/2001/Issue%2021,/3653-3655.pdf
https://www.benchchem.com/product/b074219
https://discovery.ucl.ac.uk/id/eprint/10141840/1/Dickman_Final_Manuscript_20.12.21.pdf
https://journals.asm.org/doi/pdf/10.1128/jb.164.2.896-903.1985
https://www.benchchem.com/product/b074219#what-is-the-structure-of-mycobactin-j
https://www.benchchem.com/product/b074219#what-is-the-structure-of-mycobactin-j
https://www.benchchem.com/product/b074219#what-is-the-structure-of-mycobactin-j
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b074219?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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